molecular formula C18H18ClNO4 B2399945 [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 475237-70-8

[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2399945
CAS No.: 475237-70-8
M. Wt: 347.8
InChI Key: JZGXZWWKGNFFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that features a complex structure with both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 3-methoxyphenylacetic acid under esterification conditions. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
  • 2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Uniqueness

[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to the presence of both chloro and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. This structural uniqueness can make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-6-7-16(15(19)8-12)20-17(21)11-24-18(22)10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXZWWKGNFFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.